molecular formula C24H27N3O2S B10816278 2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B10816278
M. Wt: 421.6 g/mol
InChI Key: NXYGUCITHYHRPY-UHFFFAOYSA-N
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Description

WAY-331993 is a chemical compound with the molecular formula C24H27N3O2S and a molecular weight of 421.56 g/mol . It is known for its high purity and is often used in scientific research and industrial applications.

Preparation Methods

The synthesis of WAY-331993 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-331993 undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, and WAY-331993 can be reduced under specific conditions.

    Substitution: Substitution reactions involve the replacement of one functional group with another. WAY-331993 can undergo substitution reactions with various reagents.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-331993 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-331993 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The molecular pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O2S/c1-18-7-6-8-20(15-18)24-25-22(19(2)29-24)16-30-17-23(28)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16-17H2,1-2H3

InChI Key

NXYGUCITHYHRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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